molecular formula C26H28N2O4 B11508652 N,N'-bis(4-methoxybenzyl)-N,N'-dimethylisophthalamide

N,N'-bis(4-methoxybenzyl)-N,N'-dimethylisophthalamide

Cat. No.: B11508652
M. Wt: 432.5 g/mol
InChI Key: NVHKATHNRQKZIT-UHFFFAOYSA-N
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Description

N1,N3-BIS[(4-METHOXYPHENYL)METHYL]-N1,N3-DIMETHYLBENZENE-1,3-DICARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes two methoxyphenyl groups and a benzene dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-BIS[(4-METHOXYPHENYL)METHYL]-N1,N3-DIMETHYLBENZENE-1,3-DICARBOXAMIDE typically involves the reaction of 4-methoxybenzylamine with dimethyl terephthalate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bonds . The reaction mixture is then purified through recrystallization or chromatography to obtain the final product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is typically purified using advanced techniques such as high-performance liquid chromatography (HPLC) to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N1,N3-BIS[(4-METHOXYPHENYL)METHYL]-N1,N3-DIMETHYLBENZENE-1,3-DICARBOXAMIDE can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-methoxybenzoic acid, while reduction of the amide bonds can produce N1,N3-bis(4-methoxyphenyl)methylamine .

Mechanism of Action

The mechanism by which N1,N3-BIS[(4-METHOXYPHENYL)METHYL]-N1,N3-DIMETHYLBENZENE-1,3-DICARBOXAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N,N′-Bis(4-methoxyphenyl)-1,2,3-triazole-4-carbonyl hydrazide: Similar in structure but contains a triazole ring instead of a benzene core.

    N,N-Bis(4-methoxyphenyl)naphthalen-2-amine: Contains a naphthalene core instead of a benzene core.

Uniqueness

N1,N3-BIS[(4-METHOXYPHENYL)METHYL]-N1,N3-DIMETHYLBENZENE-1,3-DICARBOXAMIDE is unique due to its specific combination of methoxyphenyl groups and benzene dicarboxamide core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C26H28N2O4

Molecular Weight

432.5 g/mol

IUPAC Name

1-N,3-N-bis[(4-methoxyphenyl)methyl]-1-N,3-N-dimethylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C26H28N2O4/c1-27(17-19-8-12-23(31-3)13-9-19)25(29)21-6-5-7-22(16-21)26(30)28(2)18-20-10-14-24(32-4)15-11-20/h5-16H,17-18H2,1-4H3

InChI Key

NVHKATHNRQKZIT-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)C(=O)C2=CC(=CC=C2)C(=O)N(C)CC3=CC=C(C=C3)OC

Origin of Product

United States

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